molecular formula C14H17ClN2O2 B14408521 (4-Chlorophenyl)(5-hydroxy-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazol-1-yl)methanone CAS No. 87885-65-2

(4-Chlorophenyl)(5-hydroxy-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazol-1-yl)methanone

Katalognummer: B14408521
CAS-Nummer: 87885-65-2
Molekulargewicht: 280.75 g/mol
InChI-Schlüssel: MIWAQSWOEQHXAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Chlorophenyl)(5-hydroxy-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazol-1-yl)methanone is a complex organic compound that belongs to the class of pyrazoline derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(5-hydroxy-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazol-1-yl)methanone typically involves the reaction of a suitable chalcone with hydrazine derivatives. The reaction is carried out in the presence of a catalyst, such as glacial acetic acid, and under reflux conditions in ethanol. The reaction mixture is then monitored by thin-layer chromatography (TLC) to ensure the completion of the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Chlorophenyl)(5-hydroxy-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazol-1-yl)methanone can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(4-Chlorophenyl)(5-hydroxy-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazol-1-yl)methanone has several scientific research applications:

Wirkmechanismus

The mechanism of action of (4-Chlorophenyl)(5-hydroxy-3,4,4,5-tetramethyl-4,5-dihydro-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of a chlorophenyl group and a pyrazoline moiety makes it a valuable compound for further research and development in various scientific fields.

Eigenschaften

CAS-Nummer

87885-65-2

Molekularformel

C14H17ClN2O2

Molekulargewicht

280.75 g/mol

IUPAC-Name

(4-chlorophenyl)-(5-hydroxy-3,4,4,5-tetramethylpyrazol-1-yl)methanone

InChI

InChI=1S/C14H17ClN2O2/c1-9-13(2,3)14(4,19)17(16-9)12(18)10-5-7-11(15)8-6-10/h5-8,19H,1-4H3

InChI-Schlüssel

MIWAQSWOEQHXAK-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C(C1(C)C)(C)O)C(=O)C2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.